methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate
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Overview
Description
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate is a heterocyclic organic compound with a pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-6-phenylpyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with phenyl groups under controlled conditions. One common method includes the use of methylation and hydroxylation reactions to introduce the desired functional groups onto the pyrazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Pyrazine derivatives: A broader class of compounds with diverse pharmacological activities, including antidiabetic, anticancer, and antiviral properties.
Uniqueness: methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C12H10N2O3/c1-17-12(16)10-11(15)13-7-9(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15) |
InChI Key |
MWVRQKYVEDJGCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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